![molecular formula C25H22FNO5S B282370 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282370.png)
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as "FL-2" and belongs to the class of pyrrolidinones.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory activity, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to induce apoptosis in cancer cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential use in the treatment of other diseases and conditions.
Synthesis Methods
The synthesis of 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-fluoroacetophenone with 3,4-dimethoxyphenethylamine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 2-thiophenecarboxylic acid and trifluoroacetic anhydride to obtain the final product.
Scientific Research Applications
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques.
properties
Molecular Formula |
C25H22FNO5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22FNO5S/c1-31-18-10-5-15(14-19(18)32-2)11-12-27-22(16-6-8-17(26)9-7-16)21(24(29)25(27)30)23(28)20-4-3-13-33-20/h3-10,13-14,22,29H,11-12H2,1-2H3 |
InChI Key |
CKPODIRSIBBIDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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